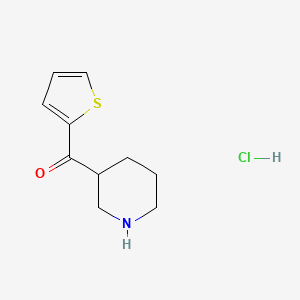

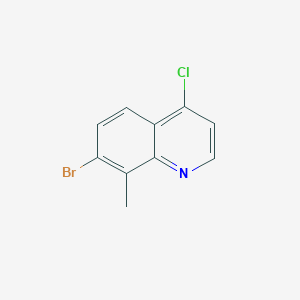

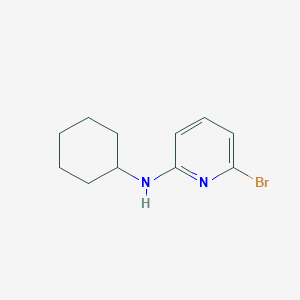

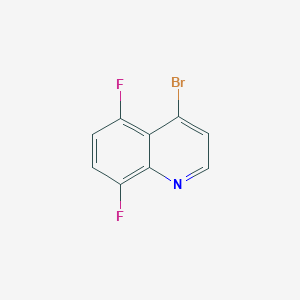

![molecular formula C8H5ClN2O B1371808 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 958230-19-8](/img/structure/B1371808.png)

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Descripción general

Descripción

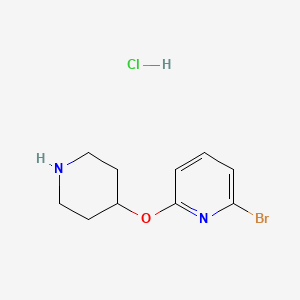

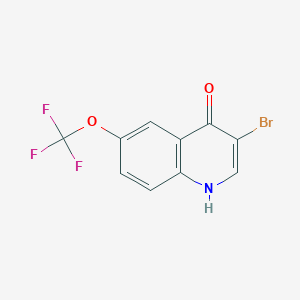

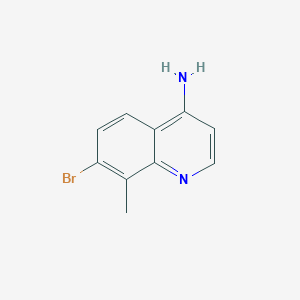

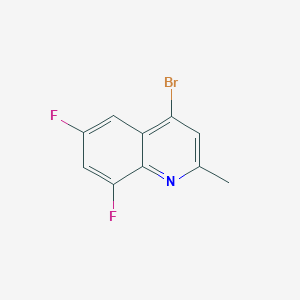

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound . It has the empirical formula C8H5ClN2O and a molecular weight of 180.59 . The compound is solid in form .

Molecular Structure Analysis

The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule has been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .Physical And Chemical Properties Analysis

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a solid compound . It has a molecular weight of 180.59 g/mol . The compound has a topological polar surface area of 52.5 Ų . It has a complexity of 222 .Aplicaciones Científicas De Investigación

Immunomodulation

This compound has been utilized in the synthesis of derivatives that act as immunomodulators targeting Janus Kinase 3 (JAK3) . JAK3 plays a crucial role in the immune system, influencing the differentiation, proliferation, and survival of T cells. Inhibitors of JAK3 are being researched for their potential to treat immune diseases such as organ transplantation.

Anti-inflammatory Applications

The derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde have shown promise in reducing inflammation. By modulating the JAK/STAT pathway, these compounds can potentially be used to treat various inflammatory conditions .

Antidiabetic Activity

Some derivatives have been studied for their ability to reduce blood glucose levels, which may find application in the prevention and treatment of disorders like hyperglycemia, type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .

Anticancer Properties

Research indicates that certain derivatives can significantly reduce the migration and invasion abilities of cancer cells, such as 4T1 breast cancer cells . This suggests a potential use in developing anticancer therapies.

Electronic Structure Analysis

The compound has been analyzed for its topological features and electronic structure using high-resolution X-ray diffraction data. Such studies are essential for understanding the chemical behavior and reactivity of the molecule .

Synthesis of Novel Compounds

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde serves as a key intermediate in the synthesis of a wide range of novel compounds with potential biomedical applications. Its versatility in chemical reactions makes it a valuable building block in medicinal chemistry .

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRMXFJXIGCKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640163 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

958230-19-8 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

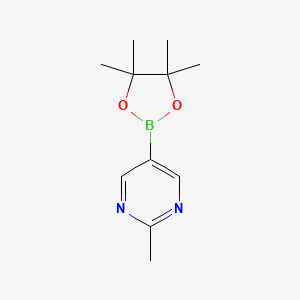

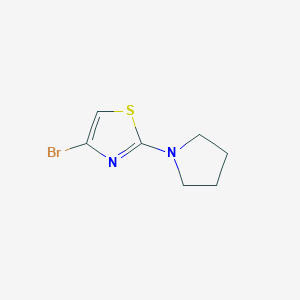

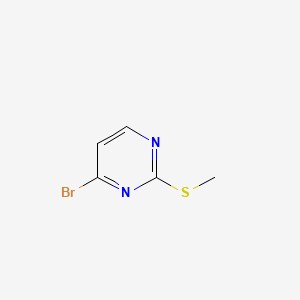

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.